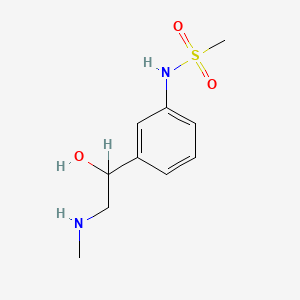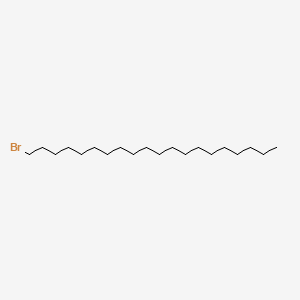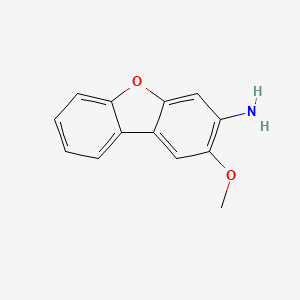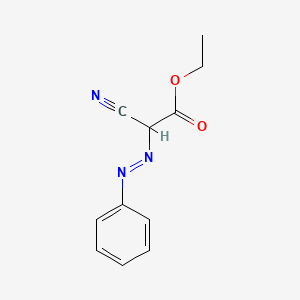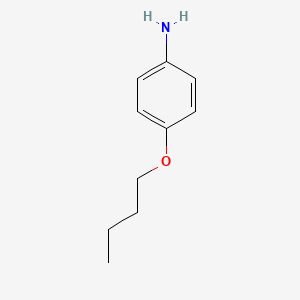
4-Butoxyaniline
Descripción general
Descripción
4-Butoxyaniline, also known as benzenamine, 4-butoxy-, is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a butoxy group. This compound is known for its applications in various chemical syntheses and industrial processes .
Mecanismo De Acción
Target of Action
4-Butoxyaniline is a chemical compound with the formula CH3(CH2)3OC6H4NH2
Mode of Action
It’s known to undergo low-pressure hydrogenation in the presence of rhodium on alumina to yield 4-butoxycyclohexylamine . This suggests that it can participate in chemical reactions that modify its structure and potentially its biological activity.
Biochemical Pathways
It has been used in the preparation of certain compounds such as bis-4-butoxyphenyl-4,4′-(2,2′-bipyridyl)carbamide and 1-(4-butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea . This suggests that it may be involved in various biochemical synthesis processes.
Pharmacokinetics
Its physical properties such as a boiling point of 148-149 °c/13 mmhg and a density of 0992 g/mL at 25 °C can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its boiling point and density suggest that it may be more stable and active at certain temperatures .
Análisis Bioquímico
Biochemical Properties
4-Butoxyaniline plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It undergoes low-pressure hydrogenation in the presence of rhodium on alumina to yield 4-butoxycyclohexylamine . This reaction highlights its interaction with catalysts and its potential use in the production of amines. Additionally, this compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. Its ability to participate in hydrogenation reactions makes it valuable in biochemical synthesis processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the benzylic position in aromatic compounds, leading to resonance stabilization of the benzylic carbocation . This stabilization can impact cell signaling pathways by altering the reactivity of the compound within the cell. Furthermore, this compound’s interaction with cellular enzymes can lead to changes in gene expression and metabolic activity, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes hydrogenation reactions, where it binds to catalysts such as rhodium on alumina . This binding interaction facilitates the conversion of this compound to 4-butoxycyclohexylamine. Additionally, the compound’s ability to stabilize benzylic carbocations through resonance effects plays a significant role in its biochemical activity . These interactions highlight the compound’s potential as a catalyst and its role in enzyme-mediated reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to undergo low-pressure hydrogenation, which can affect its stability and reactivity . Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, although its degradation products may influence cellular function. Understanding the temporal effects of this compound is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activity. At higher doses, this compound can become toxic and lead to adverse effects . Studies have shown that the compound’s impact on animal models is dose-dependent, with threshold effects observed at specific concentrations. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in hydrogenation reactions, where it is converted to 4-butoxycyclohexylamine in the presence of rhodium on alumina . This conversion highlights the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to undergo hydrogenation reactions suggests that it can be transported to specific cellular compartments where these reactions occur . Additionally, this compound’s interaction with binding proteins can influence its localization and accumulation within cells. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and effectiveness in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound’s ability to stabilize benzylic carbocations through resonance effects suggests that it may localize to specific cellular compartments where these reactions are favored . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Butoxyaniline can be synthesized through the alkylation and reduction of sodium p-nitrophenol. The process involves two main steps:
Alkylation: Sodium p-nitrophenol is reacted with bromobutane in ethanol under reflux conditions. The reaction is maintained for 4 hours, followed by a heat preservation reaction for 16 hours.
Reduction: The p-nitrophenyl butyl ether is reduced using sulfur and sodium sulfide in water at 138-140°C for 16 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use .
Análisis De Reacciones Químicas
4-Butoxyaniline undergoes various chemical reactions, including:
Hydrogenation: In the presence of rhodium on alumina, this compound undergoes low-pressure hydrogenation to yield 4-butoxycyclohexylamine.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Hydrogenation: Rhodium on alumina as a catalyst.
Reduction: Sulfur and sodium sulfide in water.
Alkylation: Bromobutane in ethanol.
Major Products:
- 4-Butoxycyclohexylamine (from hydrogenation).
- Various substituted anilines (from substitution reactions) .
Aplicaciones Científicas De Investigación
4-Butoxyaniline is utilized in several scientific research areas:
Comparación Con Compuestos Similares
4-Butoxyaniline can be compared with other similar compounds such as:
4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.
4-Butylaniline: Contains a butyl group instead of a butoxy group.
p-Anisidine: Has a methoxy group instead of a butoxy group.
Uniqueness: The presence of the butoxy group in this compound provides unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from its analogs .
Propiedades
IUPAC Name |
4-butoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIHZOFEJHMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048199 | |
| Record name | 4-Butyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-55-2 | |
| Record name | 4-Butoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYLOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0PI549RZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Butoxyaniline contribute to the development of novel materials with self-recovery properties?
A1: this compound serves as a key building block for creating aggregation-induced emission (AIE) molecules. [] When incorporated into a salicylaldehyde Schiff base (SBA) structure, this compound contributes to the molecule's rod-like shape and its unique self-recovery ability. This self-recovery property refers to the molecule's ability to transition from a semi-ordered structure back to an ordered structure after undergoing mechanical grinding. This structural change is accompanied by a significant change in fluorescence, offering a real-time visual indication of the molecular motion occurring within the solid state. [] This characteristic makes these AIE molecules promising candidates for applications in sensors, displays, and other areas where visual feedback on structural changes is desirable.
Q2: What is the significance of exploring the anticancer potential of compounds derived from this compound?
A2: Researchers are continuously investigating novel compounds with potential anticancer activity. this compound has been used as a starting material to synthesize aminated quinoxaline derivatives. [] Specifically, reacting this compound with quinoxaline leads to the formation of an alkoxy-substituted aminoquinoxaline derivative, denoted as AQNX6 in the study. This compound, assigned the National Cancer Institute (NCI) code NSC D-835972/1, has undergone preliminary anticancer screening against a panel of 60 human cancer cell lines. [] While further research is needed to fully elucidate its mechanism of action and efficacy, this initial screening highlights the potential of this compound-derived compounds in anticancer drug discovery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



